![molecular formula C20H15N5O B2691963 N-([1,1'-联苯基]-2-基)-2-苯基-2H-四氮唑-5-甲酰胺 CAS No. 1396877-69-2](/img/structure/B2691963.png)

N-([1,1'-联苯基]-2-基)-2-苯基-2H-四氮唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

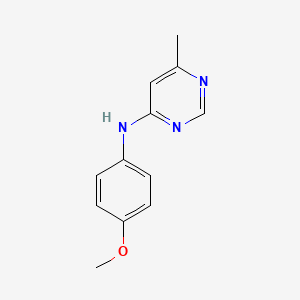

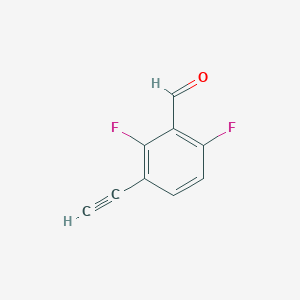

The compound “N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity and planarity of the molecule . The tetrazole group could potentially introduce some polarity or reactivity into the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The biphenyl group in the compound is known to undergo reactions such as electrophilic aromatic substitution .科学研究应用

微波辅助合成及其应用

一项研究重点介绍了 3-甲基-1-苯基-1H-吡唑-5-甲酰胺的 N-(1H-四唑-5-基) 衍生物的微波辅助合成,展示了其高效的生产方法。这些化合物表现出一系列活性,包括杀菌、杀虫、除草和抗菌特性,表明它们在农业和医药领域的广泛适用性 (胡等人,2011 年)。

抗过敏活性

研究表明抗过敏 2-羟基-N-1H-四唑-5-基苯甲酰胺和 N-(2-羟基苯基)-1H-四唑-5-甲酰胺的合成和定量构效关系。这些研究表明此类化合物在开发有效抗过敏药物中的潜力,某些衍生物与现有治疗方法相比显示出显着的效力 (福特等人,1986 年)。

电致变色和电子材料应用

另一项研究重点关注具有侧基咔唑基团的聚酰胺的合成和电致变色特性。这些材料源自相似的化学主链,由于其在电刺激下可逆变色,因此显示出在电子显示器和器件中使用的潜力,表明它们在智能材料和技术中的实用性 (萧等人,2013 年)。

利尿活性

对双苯并苯并噻唑-2-甲酰胺衍生物的进一步研究(化学性质密切相关)已经确定了具有有希望的利尿活性的化合物。此类发现支持这些化合物治疗需要利尿的疾病的潜在治疗应用 (亚尔和安萨里,2009 年)。

大麻素受体拮抗剂

已探索了吡唑衍生物作为大麻素受体拮抗剂的构效关系,某些化合物被确定为脑大麻素受体 (CB1) 的有效特异性拮抗剂。这表明在开发对抗大麻素和大麻模拟剂作用的疗法中具有潜在应用 (兰等人,1999 年)。

作用机制

Target of Action

The primary target of the compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially influence the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide interacts with its targets, PD-1 and PD-L1, by binding to the PD-L1 protein at its PD-1 binding site . This interaction can disrupt the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, the compound can enhance the immune system’s ability to target and destroy cancer cells .

Biochemical Pathways

The compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide affects the PD-1/PD-L1 pathway, a critical biochemical pathway in the immune response to cancer . By inhibiting this pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer cells .

Pharmacokinetics

These properties include how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted from the body .

Result of Action

The molecular and cellular effects of N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide’s action primarily involve the enhancement of the immune system’s ability to target and destroy cancer cells . By inhibiting the PD-1/PD-L1 pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to an enhanced immune response against the cancer cells .

属性

IUPAC Name |

2-phenyl-N-(2-phenylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(19-22-24-25(23-19)16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTUBUSLYNXHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)

![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2691898.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)